molecular formula C8H18F4Si2 B12625530 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane CAS No. 918446-84-1

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane

Cat. No.: B12625530
CAS No.: 918446-84-1
M. Wt: 246.39 g/mol
InChI Key: OWXXMTLXFVTUBK-UHFFFAOYSA-N
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Description

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is an organosilicon compound characterized by the presence of two butan-2-yl groups and four fluorine atoms attached to a disilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane typically involves the reaction of butan-2-yl lithium with a suitable silicon-fluorine precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

2 C4H9Li+Si2F4(C4H9)2Si2F4+2LiF\text{2 C}_4\text{H}_9\text{Li} + \text{Si}_2\text{F}_4 \rightarrow \text{(C}_4\text{H}_9)_2\text{Si}_2\text{F}_4 + 2 \text{LiF} 2 C4​H9​Li+Si2​F4​→(C4​H9​)2​Si2​F4​+2LiF

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atoms can form covalent bonds with other elements. These interactions can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Di(methyl)-1,1,2,2-tetrafluorodisilane
  • 1,2-Di(ethyl)-1,1,2,2-tetrafluorodisilane
  • 1,2-Di(propyl)-1,1,2,2-tetrafluorodisilane

Uniqueness

1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds with different alkyl groups.

Properties

CAS No.

918446-84-1

Molecular Formula

C8H18F4Si2

Molecular Weight

246.39 g/mol

IUPAC Name

butan-2-yl-[butan-2-yl(difluoro)silyl]-difluorosilane

InChI

InChI=1S/C8H18F4Si2/c1-5-7(3)13(9,10)14(11,12)8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

OWXXMTLXFVTUBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](F)(F)[Si](C(C)CC)(F)F

Origin of Product

United States

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